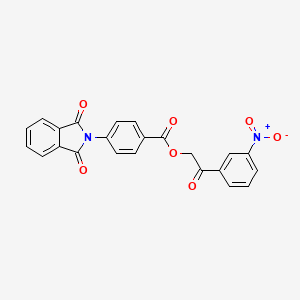

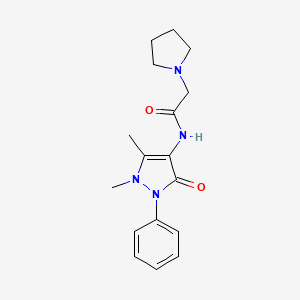

![molecular formula C15H12N4O5 B5161037 ethyl 4-[(4-nitro-2,1,3-benzoxadiazol-5-yl)amino]benzoate](/img/structure/B5161037.png)

ethyl 4-[(4-nitro-2,1,3-benzoxadiazol-5-yl)amino]benzoate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Ethyl 4-[(4-nitro-2,1,3-benzoxadiazol-5-yl)amino]benzoate, also known as NBD-Ethyl, is a fluorescent probe that is widely used in scientific research. This compound has a unique structure that allows it to be used as a tool for studying various biochemical and physiological processes.

Mechanism of Action

The mechanism of action of ethyl 4-[(4-nitro-2,1,3-benzoxadiazol-5-yl)amino]benzoate involves its ability to fluoresce when excited by light. The compound absorbs light at a specific wavelength and emits light at a longer wavelength. This property allows ethyl 4-[(4-nitro-2,1,3-benzoxadiazol-5-yl)amino]benzoate to be used as a fluorescent probe in various biological systems. The fluorescence of ethyl 4-[(4-nitro-2,1,3-benzoxadiazol-5-yl)amino]benzoate can be modulated by changes in its environment, such as changes in pH, temperature, or the presence of other molecules.

Biochemical and Physiological Effects

ethyl 4-[(4-nitro-2,1,3-benzoxadiazol-5-yl)amino]benzoate has been shown to have minimal biochemical and physiological effects on cells and tissues. It is non-toxic and does not interfere with normal cellular processes. However, it is important to note that the concentration of ethyl 4-[(4-nitro-2,1,3-benzoxadiazol-5-yl)amino]benzoate used in experiments should be carefully controlled to avoid any potential effects on the system being studied.

Advantages and Limitations for Lab Experiments

One of the main advantages of ethyl 4-[(4-nitro-2,1,3-benzoxadiazol-5-yl)amino]benzoate is its versatility. It can be used in a wide range of experiments to study various biological processes. It is also relatively easy to use and can be incorporated into existing experimental protocols. However, there are some limitations to using ethyl 4-[(4-nitro-2,1,3-benzoxadiazol-5-yl)amino]benzoate. For example, it has a relatively short fluorescence lifetime, which may limit its use in certain experiments. Additionally, it is sensitive to photobleaching, which can limit its usefulness in long-term experiments.

Future Directions

There are many potential future directions for the use of ethyl 4-[(4-nitro-2,1,3-benzoxadiazol-5-yl)amino]benzoate in scientific research. Some possible areas of exploration include:

1. Development of new synthesis methods - There is always room for improvement in the synthesis of ethyl 4-[(4-nitro-2,1,3-benzoxadiazol-5-yl)amino]benzoate, and new methods could increase the yield or purity of the compound.

2. Exploration of new applications - While ethyl 4-[(4-nitro-2,1,3-benzoxadiazol-5-yl)amino]benzoate is already used in many different applications, there may be new areas where it could be useful.

3. Development of new fluorescent probes - ethyl 4-[(4-nitro-2,1,3-benzoxadiazol-5-yl)amino]benzoate is just one of many fluorescent probes that can be used in scientific research. New probes with different properties could expand the range of experiments that can be conducted.

4. Investigation of the mechanism of action - While the basic mechanism of action of ethyl 4-[(4-nitro-2,1,3-benzoxadiazol-5-yl)amino]benzoate is understood, there may be more to learn about how it interacts with biological systems.

Conclusion

In conclusion, ethyl 4-[(4-nitro-2,1,3-benzoxadiazol-5-yl)amino]benzoate is a valuable tool for studying various biological processes. Its unique structure and fluorescence properties make it a versatile and useful fluorescent probe. While there are limitations to its use, there are also many potential future directions for research involving ethyl 4-[(4-nitro-2,1,3-benzoxadiazol-5-yl)amino]benzoate. As scientific research continues to advance, it is likely that ethyl 4-[(4-nitro-2,1,3-benzoxadiazol-5-yl)amino]benzoate will continue to be an important tool for studying the complexities of biological systems.

Synthesis Methods

Ethyl 4-[(4-nitro-2,1,3-benzoxadiazol-5-yl)amino]benzoate can be synthesized using a variety of methods. One of the most common methods involves the reaction of 4-nitro-2,1,3-benzoxadiazol-5-amine with ethyl 4-aminobenzoate in the presence of a catalyst. The reaction produces ethyl 4-[(4-nitro-2,1,3-benzoxadiazol-5-yl)amino]benzoate as a yellow powder with a high purity level.

Scientific Research Applications

Ethyl 4-[(4-nitro-2,1,3-benzoxadiazol-5-yl)amino]benzoate is a versatile fluorescent probe that can be used to study a wide range of biological processes. It is commonly used in the fields of biochemistry, cell biology, and pharmacology. Some of the key applications of ethyl 4-[(4-nitro-2,1,3-benzoxadiazol-5-yl)amino]benzoate include:

1. Protein labeling - ethyl 4-[(4-nitro-2,1,3-benzoxadiazol-5-yl)amino]benzoate can be used to label proteins and study their localization and interactions in cells.

2. Membrane dynamics - ethyl 4-[(4-nitro-2,1,3-benzoxadiazol-5-yl)amino]benzoate can be used to study the dynamics of cell membranes and lipid bilayers.

3. Enzyme activity - ethyl 4-[(4-nitro-2,1,3-benzoxadiazol-5-yl)amino]benzoate can be used to monitor the activity of enzymes in real-time.

4. Ion transport - ethyl 4-[(4-nitro-2,1,3-benzoxadiazol-5-yl)amino]benzoate can be used to study the transport of ions across cell membranes.

properties

IUPAC Name |

ethyl 4-[(4-nitro-2,1,3-benzoxadiazol-5-yl)amino]benzoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12N4O5/c1-2-23-15(20)9-3-5-10(6-4-9)16-12-8-7-11-13(18-24-17-11)14(12)19(21)22/h3-8,16H,2H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HYJZXRDKVBJJLJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC=C(C=C1)NC2=C(C3=NON=C3C=C2)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12N4O5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

328.28 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 4-[(4-nitro-2,1,3-benzoxadiazol-5-yl)amino]benzoate | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-[1-hydroxy-2-(methylamino)ethyl]phenyl benzoate hydrochloride](/img/structure/B5160971.png)

![N-isopropyldibenzo[a,c]phenazine-11-carboxamide](/img/structure/B5160974.png)

![2-(4-morpholinyl)-N-[3-(trifluoromethyl)phenyl]nicotinamide hydrochloride](/img/structure/B5160981.png)

![1-[(4-chlorophenyl)sulfonyl]-N-(2-hydroxy-5-methylphenyl)-4-piperidinecarboxamide](/img/structure/B5160992.png)

![4-(2-{2-[(4-chlorophenyl)thio]ethoxy}benzylidene)-2-phenyl-1,3-oxazol-5(4H)-one](/img/structure/B5161008.png)

![1-{[(3-cyano-4,5,6,7-tetrahydro-1-benzothien-2-yl)amino]carbonyl}propyl (2,3-dioxo-2,3-dihydro-1H-indol-1-yl)acetate](/img/structure/B5161013.png)

![4-methyl-N-[(4-methylphenyl)sulfonyl]-1-piperidinecarboxamide](/img/structure/B5161028.png)

![3-[3-(4-methyl-1-piperidinyl)-3-oxopropyl]-5-(2-thienylmethylene)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5161054.png)